4-(4-Phenylphenoxy)aniline
CAS No.: 6628-69-9
Cat. No.: VC21333327
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6628-69-9 |
---|---|
Molecular Formula | C18H15NO |
Molecular Weight | 261.3 g/mol |
IUPAC Name | 4-(4-phenylphenoxy)aniline |
Standard InChI | InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2 |
Standard InChI Key | JSKKUFIMCFTTRV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
4-(4-Phenylphenoxy)aniline represents an important aromatic amine with several synonymous names in chemical literature. This compound is identified through various systematic naming conventions and numerical identifiers that allow for precise tracking in chemical databases and research publications.
The compound is primarily known as 4-(4-phenylphenoxy)aniline according to IUPAC nomenclature, but it can also be referred to as 4-([1,1'-biphenyl]-4-yloxy)aniline, highlighting its structural composition of a biphenyl group linked to an aniline moiety via an oxygen bridge . Its molecular identity is further established through the CAS Registry Number 6628-69-9, which serves as a unique identifier in chemical databases worldwide .
For computational chemistry and database purposes, the compound is characterized by its InChI string (InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2) and InChIKey (JSKKUFIMCFTTRV-UHFFFAOYSA-N), which provide standardized representations of its molecular structure .
Structural Features and Properties
4-(4-Phenylphenoxy)aniline possesses a distinctive chemical structure comprised of interconnected aromatic systems. The compound features a biphenyl group (two connected phenyl rings) linked through an ether bond to an aniline group (aminobenzene), creating a molecule with interesting electronic and steric properties.
Table 1: Fundamental Properties of 4-(4-Phenylphenoxy)aniline
Property | Value |
---|---|
Molecular Formula | C18H15NO |
Molecular Weight | 261.3 g/mol |
CAS Number | 6628-69-9 |
IUPAC Name | 4-(4-phenylphenoxy)aniline |
Alternative Names | 4-([1,1'-Biphenyl]-4-yloxy)aniline, 4-(biphenyl-4-yloxy)aniline |
InChI | InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2 |
InChIKey | JSKKUFIMCFTTRV-UHFFFAOYSA-N |
The structural arrangement of 4-(4-phenylphenoxy)aniline contributes to its physical and chemical characteristics. The compound features a primary amine group that can participate in various chemical reactions, including nucleophilic substitutions and additions. The biphenyl portion contributes to the compound's aromaticity and potential for π-π interactions, while the ether linkage introduces flexibility and potential hydrogen bond accepting capabilities .
Spectroscopic Characterization
Spectral Data Analysis
Spectroscopic methods play a crucial role in confirming the structure and purity of 4-(4-phenylphenoxy)aniline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides valuable insights into the carbon framework of this compound, allowing for the identification of characteristic signals corresponding to aromatic carbons, carbon-nitrogen bonds, and carbon-oxygen bonds .
Available spectroscopic data for 4-(4-phenylphenoxy)aniline includes 13C NMR spectra, which help confirm its structural features by exhibiting distinct chemical shifts for the various carbon environments within the molecule. The spectra show characteristic signals for the aromatic carbons in the phenyl rings, the carbon attached to the amino group, and the carbon involved in the ether linkage .
Additionally, Infrared (IR) spectroscopy provides complementary information about the functional groups present in the compound. The vapor phase IR spectra of 4-(4-phenylphenoxy)aniline reveals characteristic absorption bands corresponding to N-H stretching from the primary amine group, aromatic C-H stretching, C=C stretching in the aromatic rings, and C-O-C stretching from the ether linkage .
These spectroscopic data collectively support the structural assignment and help researchers verify the identity and purity of 4-(4-phenylphenoxy)aniline samples.
Synthetic Approaches and Related Compounds
Structural Analogs and Derivatives
Property | 4-(4-Phenylphenoxy)aniline | 4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine |
---|---|---|
CAS Number | 6628-69-9 | 946699-19-0 |
Molecular Formula | C18H15NO | C18H14FNO |
Molecular Weight | 261.3 g/mol | 279.3 g/mol |
IUPAC Name | 4-(4-phenylphenoxy)aniline | 3-fluoro-4-(4-phenylphenoxy)aniline |
Structural Difference | - | Fluorine at position 3 of the aniline ring |
Another related compound is 4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline (CAS: 94148-67-1), which contains two aminophenoxy groups linked to a central phenyl ring. This compound has a more complex structure with a molecular formula of C24H20N2O2 and a molecular weight of 368.43 g/mol . The presence of two amine groups increases the potential for interaction with various biological targets and opens up additional possibilities for chemical modifications.
Current Research Status and Future Directions
Research Challenges and Opportunities
Research on 4-(4-phenylphenoxy)aniline presents both challenges and opportunities for chemical and pharmaceutical scientists. One key challenge is the limited published data specifically focused on this compound, necessitating extrapolation from studies on related structures. This knowledge gap represents an opportunity for researchers to explore the unique properties and potential applications of this compound more comprehensively.
Future research directions might include detailed investigations of structure-activity relationships involving 4-(4-phenylphenoxy)aniline and its derivatives, exploration of novel synthetic routes to improve yield and purity, and screening for biological activities in various therapeutic areas. Additionally, computational studies could provide insights into the electronic properties and potential binding modes of this compound with biological targets.
Emerging Applications
The structural features of 4-(4-phenylphenoxy)aniline make it a promising candidate for emerging applications in drug discovery and materials science. In pharmaceutical research, this compound could serve as a scaffold for developing novel enzyme inhibitors, receptor modulators, or anticancer agents based on the observed activities of related compounds .
In materials science, the exploration of 4-(4-phenylphenoxy)aniline as a building block for advanced polymers, liquid crystals, or organic electronic materials represents an exciting frontier. The extended conjugated system and potential for functionalization through the amine group offer versatility for tailoring materials properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume